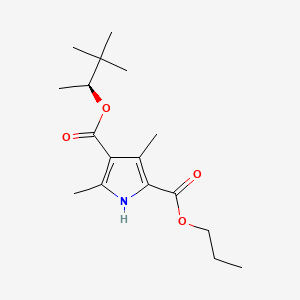
DM-Ppp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DM-PPP involves several steps, starting with the preparation of the pyrrole ring and subsequent functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between a diketone and an amine.
Introduction of Substituents: The pyrrole ring is then functionalized by introducing the 3,3-dimethylbutan-2-yl and propyl groups through alkylation reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the desired diester compound.
Chemical Reactions Analysis
DM-PPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrole ring.
Substitution: Substitution reactions can be used to introduce different substituents on the pyrrole ring or the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DM-PPP has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of pyrrole derivatives and their interactions with various reagents.
Mechanism of Action
DM-PPP exerts its effects by selectively binding to and inhibiting mGluR1 receptors. These receptors are G-protein coupled receptors that play a crucial role in synaptic plasticity and other neurophysiological processes . By inhibiting mGluR1 receptors, this compound can modulate calcium mobilization and reduce neuronal excitability, leading to its antinociceptive effects . The compound interacts with the seven transmembrane domain of the receptor, which is essential for its activity .
Comparison with Similar Compounds
DM-PPP can be compared with other mGluR1 antagonists, such as:
CPCCOEt: Another selective mGluR1 antagonist with a different chemical structure.
JNJ-16259685: A potent and selective mGluR1 antagonist used in various research studies.
LY367385: A competitive antagonist of mGluR1 receptors with distinct pharmacological properties.
This compound is unique due to its non-competitive inhibition mechanism and high selectivity for mGluR1 receptors . This makes it a valuable tool for studying the specific roles of mGluR1 receptors in various physiological and pathological processes.
properties
Molecular Formula |
C17H27NO4 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-O-[(2S)-3,3-dimethylbutan-2-yl] 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-8-9-21-16(20)14-10(2)13(11(3)18-14)15(19)22-12(4)17(5,6)7/h12,18H,8-9H2,1-7H3/t12-/m0/s1 |
InChI Key |
DOYZAIRDDZPMQZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCOC(=O)C1=C(C(=C(N1)C)C(=O)O[C@@H](C)C(C)(C)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
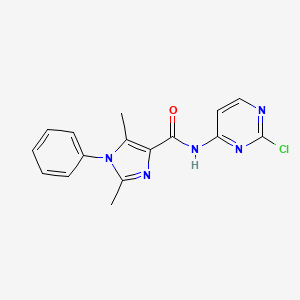
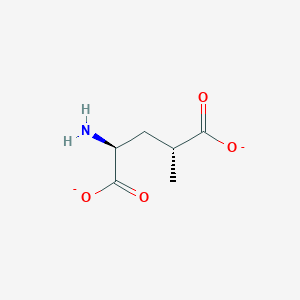
![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
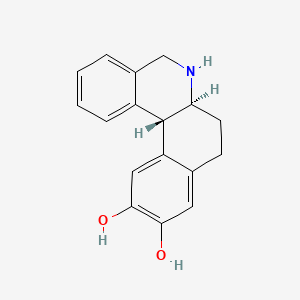
![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
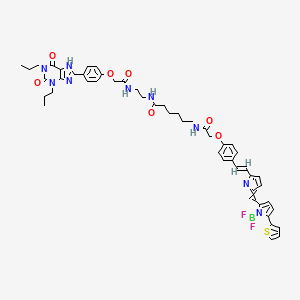
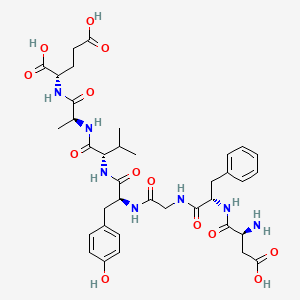
![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)
![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)